2-Chloro-6-fluoro-5-hydroxyphenylboronic acid

Description

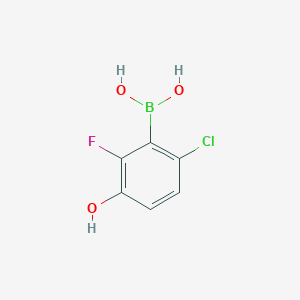

2-Chloro-6-fluoro-5-hydroxyphenylboronic acid (CAS: 958646-67-8) is a substituted phenylboronic acid with a molecular weight of 190.36 g/mol and a purity of ≥98% . The compound features chloro (Cl), fluoro (F), and hydroxyl (-OH) substituents at the 2-, 6-, and 5-positions of the benzene ring, respectively.

Properties

IUPAC Name |

(6-chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClFO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBSCHINLGAFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets.

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules. This interaction can lead to changes in the target’s function, potentially altering biochemical pathways.

Biochemical Pathways

Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with different biological targets.

Pharmacokinetics

The compound has 3 hydrogen bond donor counts, 4 hydrogen bond acceptor counts, and 1 rotatable bond count, which may influence its pharmacokinetic properties.

Biological Activity

2-Chloro-6-fluoro-5-hydroxyphenylboronic acid (CAS Number: 958646-67-8) is a boronic acid derivative that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of chlorine, fluorine, and hydroxyl groups, which significantly influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₅BClFO₃. The structural arrangement allows for various interactions, particularly through hydrogen bonding due to the hydroxyl group, while the halogen substituents modify the electronic properties of the molecule. This compound is primarily utilized in Suzuki cross-coupling reactions , facilitating the formation of carbon-carbon bonds in organic synthesis.

The biological activity of this compound is attributed to its ability to form reversible covalent bonds with biological targets, including enzymes and receptors. This property is crucial for its pharmacological effects, as it can modulate enzyme activity and influence cellular signaling pathways.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 2-Chloro-6-fluorophenol | 2040-90-6 | 0.96 | Lacks boron; used as a precursor in organic synthesis. |

| 2-Chloro-5-formylphenylboronic acid | 958646-70-3 | 0.90 | Contains a formyl group; potential for different reactivity patterns. |

| 5-Fluoro-2-hydroxyphenylboronic acid | Not listed | 0.90 | Hydroxyl substitution alters biological activity. |

| 2-Chloro-5-cyanophenylboronic acid | Not listed | 0.84 | Cyanide group may enhance electronic properties. |

| 4-Bromomethylphenylboronic acid | Not listed | 0.82 | Bromine substitution provides different reactivity profiles. |

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, including protein tyrosine phosphatases (PTPs), which are critical in regulating various cellular processes.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, including Mycobacterium tuberculosis due to its ability to inhibit MptpB, a virulence factor that aids in bacterial survival within the host.

- Anti-Cancer Activity : In vitro assays have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

A study published in Scientific Reports evaluated the efficacy of MptpB inhibitors, including derivatives related to this compound, in controlling tuberculosis infections in animal models. The results indicated a significant reduction in bacterial burden and improved pathological outcomes compared to vehicle-treated groups, highlighting the therapeutic potential of this compound in infectious diseases .

Scientific Research Applications

2-Chloro-6-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H6BClO3. It is a derivative of phenylboronic acid, with a chlorine atom at the second position and a hydroxyl group at the sixth position. This compound is utilized in organic synthesis reactions, especially Suzuki-Miyaura cross-coupling reactions. Boronic acids and their derivatives can interact with biological targets such as enzymes and receptors, leading to diverse biological activities.

Chemical Reactions

2-Chloro-6-hydroxyphenylboronic acid can undergo several types of chemical reactions:

- Suzuki-Miyaura Coupling: The boronic acid couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

- Oxidation: Boronic acid can be oxidized to form phenols or other oxygenated derivatives.

- Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

- Suzuki-Miyaura Coupling: Uses palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

- Oxidation: Employs oxidizing agents like hydrogen peroxide or sodium periodate.

- Substitution: Requires nucleophiles such as amines or thiols.

Major Products:

- Suzuki-Miyaura Coupling: Produces biaryl compounds.

- Oxidation: Yields phenols.

- Substitution: Creates various substituted phenyl derivatives.

Scientific Research Applications

2-Chloro-6-hydroxyphenylboronic acid is applied in scientific research across multiple fields:

- Chemistry: Used in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds, which is important in synthesizing complex organic molecules.

- Biology: Interacts with biological molecules like sugars and enzymes, making it useful in biochemical assays and drug design.

- Medicine: Explored as a potential enzyme inhibitor for treating diseases like cancer and diabetes.

- Industry: Used in producing pharmaceuticals, agrochemicals, and advanced materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Functional Group Variations

(a) 2-Chloro-6-fluoro-3-methylphenylboronic Acid (BP 9126, CAS: 352535-85-4)

- Substituents : Cl (2-position), F (6-position), methyl (-CH₃, 3-position).

- Key Differences : Replaces the hydroxyl group with a methyl group.

- Methyl groups also increase steric bulk, which may hinder catalyst access .

(b) 2-Chloro-6-fluorophenylboronic Acid (CAS: 313545-32-3)

- Substituents : Cl (2-position), F (6-position).

- Key Differences : Lacks the 5-hydroxyl group.

- Implications : Absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity, likely decreasing solubility in polar solvents. This may limit its utility in aqueous-phase reactions .

(c) 3-Chloro-5-fluorophenylboronic Acid (CAS: 328956-61-2)

- Substituents : Cl (3-position), F (5-position).

- Key Differences : Substitutions are meta to each other rather than ortho/para.

- Implications : Altered electronic effects (electron-withdrawing groups at meta positions) may reduce activation of the boronic acid toward coupling, compared to the target compound’s ortho/para substitution .

Electronic and Steric Effects

- Hydroxyl Group: The 5-hydroxyl group in the target compound introduces strong hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., water or methanol). However, it may also increase acidity, raising the risk of protodeboronation under basic conditions .

- Methoxy vs. Hydroxyl : 5-Chloro-2-methoxyphenylboronic acid (CAS: 89694-48-4) replaces -OH with -OCH₃. Methoxy groups are less polar and electron-donating, which could stabilize the boronic acid but reduce reactivity in coupling reactions compared to the hydroxyl analog .

Reactivity in Cross-Coupling Reactions

Stability and Commercial Availability

- In contrast, analogs like 2-chloro-6-fluorophenylboronic acid remain commercially available, indicating better shelf-life .

- Cost : Methyl- or methoxy-substituted derivatives (e.g., 5-Chloro-2-methoxyphenylboronic acid at $43.20/5g ) are more cost-effective than specialized hydroxyl-containing analogs.

Preparation Methods

Synthetic Strategy Overview

The synthesis of 2-chloro-6-fluoro-5-hydroxyphenylboronic acid typically involves:

- Selective halogenation of phenolic precursors to introduce chloro and fluoro substituents at specific positions.

- Protection of the phenolic hydroxyl group to prevent side reactions during subsequent steps.

- Formation of the boronic acid moiety via lithiation and boronation.

- Deprotection of the hydroxyl group to yield the final product.

Preparation of Halogenated Phenol Precursors

A key intermediate is 2-fluoro-6-chlorophenol, which can be synthesized via a sulfonation-chlorination-hydrolysis sequence starting from fluorophenol:

- Sulfonation: React 2-fluorophenol with sulfuric acid (preferably oleum or chlorosulfonic acid) at 95–100 °C to introduce a sulfonyl group ortho to the hydroxyl.

- Chlorination: Cool the sulfonated mixture to −25 to −20 °C and add a chlorinating agent such as trichloroisocyanuric acid under stirring for 8 hours.

- Hydrolysis: Subsequent hydrolysis removes the sulfonyl group, yielding 2-fluoro-6-chlorophenol with high selectivity and yield.

This method is advantageous due to its relatively simple operation, high yield, and low cost of reagents like sulfuric acid. The process can be conducted in a single reactor with intermediate purifications to improve selectivity.

| Step | Reagents/Conditions | Temperature (°C) | Time | Outcome |

|---|---|---|---|---|

| Sulfonation | 2-fluorophenol + sulfuric acid (98%) | 95–100 | 1 hour | Sulfonated intermediate |

| Chlorination | Trichloroisocyanuric acid | −25 to −20 | 8 hours | Chlorinated intermediate |

| Hydrolysis | Water addition, stirring | Ambient | — | 2-fluoro-6-chlorophenol |

Protection of Phenolic Hydroxyl Group

To prevent side reactions during lithiation and boronation, the phenolic hydroxyl group is protected, commonly as a tetrahydropyranyl (THP) ether:

- React 3-fluorophenol (analogous to 2-fluoro-6-chlorophenol) with 3,4-dihydro-2H-pyran in the presence of an acid catalyst such as concentrated hydrochloric acid (30–37%).

- The reaction is performed at low temperature (−10 to 5 °C) to control selectivity.

- After reaction completion, the mixture is neutralized with sodium hydroxide solution, extracted, washed, and purified by precipitation in n-heptane at −10 °C.

- The resulting intermediate, 2-(3-fluorophenoxy)tetrahydropyran, is obtained with purity >98% (GC analysis).

This protection step is crucial for the stability of the substrate during subsequent lithiation and boronation.

| Step | Reagents/Conditions | Temperature (°C) | Time | Outcome |

|---|---|---|---|---|

| Protection reaction | 3-fluorophenol + 3,4-dihydro-2H-pyran + HCl | −10 to 5 | 0.5–2 hours | Protected phenol intermediate A |

| Neutralization | 1–4 N NaOH solution | Room temp | 5–30 minutes | Neutralized reaction mixture |

| Purification | Extraction, washing, precipitation in n-heptane | −10 | 10–30 minutes | White solid intermediate A (>98%) |

Lithiation and Boronation to Form Boronic Acid

The protected intermediate undergoes lithiation and boronation to install the boronic acid group:

- Dissolve the protected intermediate in tetrahydrofuran (THF) under nitrogen atmosphere.

- Cool the solution to −70 °C.

- Add butyllithium dropwise, maintaining temperature between −70 and −80 °C, and stir for 1–3 hours to generate the aryllithium species.

- Add trimethyl borate slowly and maintain the temperature for 1–3 hours.

- Allow the reaction mixture to warm to room temperature and stir for 8–16 hours to complete boronation.

- Quench the reaction by adding hydrochloric acid at −15 °C, then stir at room temperature for 1–3 hours to remove the THP protecting group and hydrolyze the boronate ester to boronic acid.

- Extract, wash, dry, filter, and evaporate solvents to isolate the crude product.

- Final purification by recrystallization yields 2-fluoro-6-hydroxyphenylboronic acid with HPLC purity >97%.

| Step | Reagents/Conditions | Temperature (°C) | Time | Outcome |

|---|---|---|---|---|

| Lithiation | Butyllithium in THF, N2 atmosphere | −70 to −80 | 1–3 hours | Aryllithium intermediate |

| Boronation | Trimethyl borate | −70 to RT | 1–16 hours | Boronate ester intermediate |

| Quenching & Hydrolysis | HCl addition, stirring | −15 to RT | 1–3 hours | Boronic acid formation |

| Workup & Purification | Extraction, drying, recrystallization | Ambient | — | 2-fluoro-6-hydroxyphenylboronic acid (≥97% purity) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-fluoro-5-hydroxyphenylboronic acid, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via lithiation-borylation of a halogenated precursor or Suzuki-Miyaura cross-coupling. For example, fluorinated boronic acids often require controlled reaction temperatures (e.g., −78°C for lithiation) and catalyst optimization (e.g., Pd(PPh₃)₄ with ligand additives) to enhance yields . Adjusting the stoichiometry of boronate esters and protecting the hydroxyl group (e.g., using silyl ethers) can minimize side reactions .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodology : Store under inert atmospheres (argon/nitrogen) at −20°C to reduce hydrolysis. The hydroxyl and boronic acid groups increase moisture sensitivity, necessitating desiccants and anhydrous solvents during handling. Safety protocols for similar chlorophenylboronic acids recommend using gloves and fume hoods to avoid exposure .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodology : Use , , and NMR to confirm substitution patterns and boronic acid integrity. HPLC with UV detection (>97% purity) is recommended, as seen in fluorinated analogs . Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies B–O and O–H stretches .

Advanced Research Questions

Q. How do the substituents (Cl, F, OH) influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing Cl and F groups reduce electron density at the boron center, potentially slowing transmetalation in Suzuki-Miyaura reactions. Computational studies (DFT) can predict charge distribution, while the hydroxyl group may act as a directing group in regioselective couplings. Compare with 2-Fluoro-6-methoxyphenylboronic acid, where methoxy enhances stability but reduces reactivity .

Q. What challenges arise in purifying this compound, and how can they be addressed?

- Methodology : The polar hydroxyl group complicates solubility in non-polar solvents. Recrystallization from mixed solvents (e.g., THF/hexane) or column chromatography with silica gel modified with diethylaminopropyl groups improves separation. For analogs like 2-Fluoro-6-hydroxyphenylboronic acid, centrifugal partition chromatography has been effective .

Q. Are there computational models predicting this compound’s stability or reaction pathways?

- Methodology : DFT calculations can model hydrolysis pathways and transition states, particularly for boronic acids with ortho substituents. Studies on similar compounds (e.g., 2-Chlorophenylboronic acid) show that steric hindrance from Cl and F slows degradation . Use software like Gaussian or ORCA to simulate reaction mechanisms .

Q. How can researchers resolve contradictions in literature regarding ortho-substituted boronic acid stability?

- Methodology : Perform accelerated stability tests under varying pH, temperature, and humidity. For example, compare degradation rates of this compound with its methoxy or methyl-protected analogs. Reference protocols from fluorinated phenylboronic acids to design controlled experiments .

Q. What role does the hydroxyl group play in solubility and intermolecular interactions?

- Methodology : The hydroxyl group increases solubility in polar aprotic solvents (e.g., DMSO) but may form hydrogen-bonded dimers, affecting crystallization. Compare with 5-Borono-2-fluorobenzoic acid, where the carboxylic acid group further enhances aqueous solubility but complicates purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.